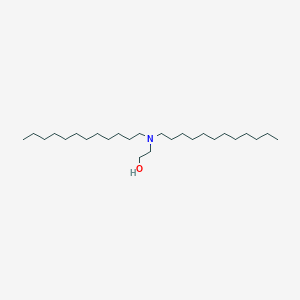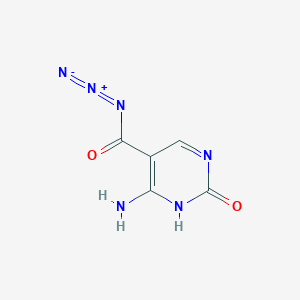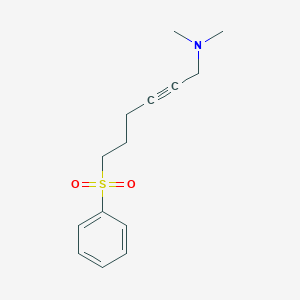
6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound features a benzenesulfonyl group attached to a hex-2-yn-1-amine backbone, with two methyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylhex-2-yn-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{N,N-dimethylhex-2-yn-1-amine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This inhibition can disrupt various cellular pathways, including those involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
N,N-Dimethylhex-2-yn-1-amine: Lacks the sulfonyl group but shares the same amine backbone.
Sulfanilic acid: Another sulfonamide with different substituents on the aromatic ring.
Uniqueness
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine is unique due to the presence of both the benzenesulfonyl group and the N,N-dimethylhex-2-yn-1-amine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
82276-03-7 |
|---|---|
Molekularformel |
C14H19NO2S |
Molekulargewicht |
265.37 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine |
InChI |
InChI=1S/C14H19NO2S/c1-15(2)12-8-3-4-9-13-18(16,17)14-10-6-5-7-11-14/h5-7,10-11H,4,9,12-13H2,1-2H3 |
InChI-Schlüssel |
YPNZXZUEKATWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CCCCS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
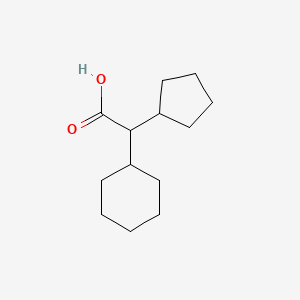
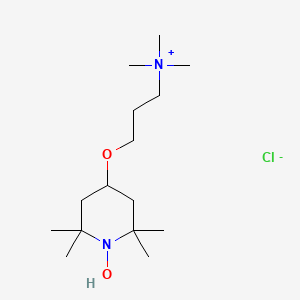
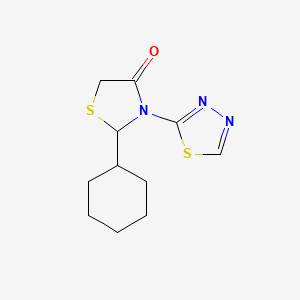
![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
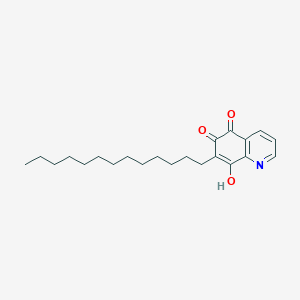
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)

